Thiophene, 3,3'-thiobis-
Description
Thiophene, 3,3'-thiobis- (CAS 3807-38-3) is a sulfur-containing heterocyclic compound characterized by two thiophene rings connected via a sulfur atom at the 3,3'-positions. Its molecular structure imparts unique physicochemical properties, including a calculated octanol-water partition coefficient (logP) of 3.961, ionization energy (IE) of 8.06 eV, and McGowan volume (McVol) of 133.710 ml/mol . This compound shares structural similarities with other thiophene derivatives but distinguishes itself through its disulfide linkage, which influences electronic properties and reactivity. Thiophene derivatives are widely studied for their roles in pharmaceuticals, materials science, and industrial applications due to their aromatic stability and functional versatility .
Properties
IUPAC Name |
3-thiophen-3-ylsulfanylthiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6S3/c1-3-9-5-7(1)11-8-2-4-10-6-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPKTEYAZSRKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1SC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6S3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191479 | |
| Record name | Thiophene, 3,3'-thiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3807-38-3 | |
| Record name | 3,3′-Thiobis[thiophene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3807-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene, 3,3'-thiobis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003807383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 3,3'-thiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Electronic Comparisons
a. 3-Methylthiophene (CAS 616-44-4):
- Structure: A monosubstituted thiophene with a methyl group at the 3-position.
- Properties: Exhibits higher hydrophobicity compared to unsubstituted thiophene, with density values ranging from 1025.7 to 1068.01 kg/m³ across temperatures (293–338 K) .
- Key Differences: Lacks the disulfide bridge of 3,3'-thiobis-thiophene, resulting in reduced molecular complexity and different electronic profiles.
b. 3-(Methylthio)-thiophene (CAS 20731-74-2):
- Structure: Features a methylthio (-SCH₃) substituent on the thiophene ring.
- Properties: Infrared (IR) absorption bands at 1635–1648 cm⁻¹ suggest distinct vibrational modes due to the thioether group .
- Key Differences: The methylthio group introduces steric and electronic effects distinct from the sulfur-sulfur linkage in 3,3'-thiobis-thiophene.
c. Bibenzo[c]thiophene Derivatives (e.g., BBT-PhCN4):
- Structure: Aromatic systems with fused benzene and thiophene rings, modified with electron-withdrawing (e.g., cyanophenyl) or electron-donating (e.g., tert-butylphenyl) groups .
- Properties: Display tunable HOMO-LUMO gaps (e.g., 2.8–3.2 eV) based on substituents, enabling applications in optoelectronics.
- Key Differences: Extended conjugation and substituent diversity contrast with the simpler bithiophene structure of 3,3'-thiobis-thiophene.
Physicochemical Properties
| Compound | logP | Ionization Energy (eV) | Key Applications |
|---|---|---|---|
| Thiophene, 3,3'-thiobis- | 3.961 | 8.06 | Polymer stabilizers, catalysis |
| 3-Methylthiophene | ~2.8* | ~8.3* | Petrochemical intermediates |
| 3-(Methylthio)-thiophene | ~3.5* | ~7.9* | Organic synthesis intermediates |
| Bibenzo[c]thiophene | ~4.2* | ~7.5* | OLEDs, semiconductors |
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